![molecular formula C24H18FN3 B2910782 8-ethyl-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-37-9](/img/structure/B2910782.png)
8-ethyl-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Description
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, exhibiting a broad range of biological activities .
Synthesis Analysis
The synthesis of quinoline derivatives often involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . A number of established protocols have been reported for the synthesis of quinoline ring, which can be altered to produce a number of differently substituted quinolines .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .Chemical Reactions Analysis
Quinoline participates in both electrophilic and nucleophilic substitution reactions . Protodeboronation of alkyl boronic esters is one of the chemical reactions that quinoline derivatives can undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can vary widely depending on their specific structures. For example, 4-Ethyl-1-(3-fluorophenyl)cyclohexanol, a quinoline derivative, has a molecular formula of C14H19FO and an average mass of 222.298 Da .Mechanism of Action
Future Directions
The development of novel quinoline derivatives with improved therapeutic effects is a significant area of study in medicinal chemistry . The results obtained from these studies are important for further structure modifications of quinoline bearing heterocyclic moiety and the exploitation of the therapeutic potential of quinoline derivatives as antibacterial agents .
properties
IUPAC Name |
8-ethyl-1-(3-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3/c1-2-16-11-12-22-20(13-16)24-21(15-26-22)23(17-7-4-3-5-8-17)27-28(24)19-10-6-9-18(25)14-19/h3-15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FORSQIYLDHZGFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)F)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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